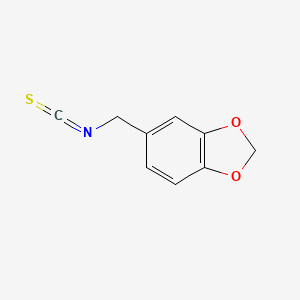

3,4-(methylenedioxy)benzyl isothiocyanate

Description

The exact mass of the compound 5-(Isothiocyanatomethyl)-1,3-benzodioxole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(isothiocyanatomethyl)-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c13-5-10-4-7-1-2-8-9(3-7)12-6-11-8/h1-3H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJWRDBPAFJUJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383640 | |

| Record name | 5-(Isothiocyanatomethyl)-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4430-47-1 | |

| Record name | 5-(Isothiocyanatomethyl)-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Isothiocyanatomethyl)-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4430-47-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Biological Activities of 3,4-(Methylenedioxy)benzyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-(Methylenedioxy)benzyl isothiocyanate, also known as 5-(isothiocyanatomethyl)-1,3-benzodioxole, is an aromatic isothiocyanate characterized by the presence of a methylenedioxy functional group on the benzene ring. Isothiocyanates are a class of naturally occurring compounds found in cruciferous vegetables and are of significant interest to the scientific community due to their potential therapeutic properties, particularly in the realm of cancer chemoprevention and therapy. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound, with a focus on its potential relevance to drug development. While specific experimental data for this particular derivative is limited in some areas, this guide draws upon information from closely related compounds to provide a thorough understanding.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 4430-47-1 | [1] |

| Molecular Formula | C₉H₇NO₂S | [1] |

| Molecular Weight | 193.22 g/mol | [1] |

| Appearance | Pungent liquid | [2] |

| Density | 1.32 g/cm³ | [] |

| Boiling Point | 139-140 °C at 1 mmHg | [2] |

| Melting Point | 57 °C (for the related 1,3-Benzodioxol-5-yl isothiocyanate) | [] |

| Refractive Index | 1.615 | [2] |

| Solubility | Hydrolyzes in water | [2] |

| Stability | Moisture sensitive; should be stored in a cool, dry, and well-ventilated place away from moisture, alcohols, and amines. | [2] |

Synonyms:

-

5-(Isothiocyanatomethyl)-1,3-benzodioxole

-

Piperonyl isothiocyanate

Synthesis

A detailed experimental protocol for the synthesis of this compound can be adapted from established methods for the preparation of isothiocyanates from primary amines. A common route involves the reaction of the corresponding amine, piperonylamine (3,4-(methylenedioxy)benzylamine), with a thiocarbonylating agent. A two-step, one-pot synthesis starting from 2H-1,3-benzodioxole-5-carbonitrile provides a viable pathway.[4]

Experimental Protocol: Synthesis from 2H-1,3-benzodioxole-5-carbonitrile [4]

-

Reduction of the Nitrile: 2H-1,3-benzodioxole-5-carbonitrile (1.73 g, 11.75 mmol) in diethyl ether (15 ml) is added portion-wise to a mixture of lithium aluminium hydride (0.525 g, 13.8 mmol) in diethyl ether (15 ml). The mixture is refluxed for 2 hours. After cooling, the reaction is carefully quenched with water, followed by the addition of 15% aqueous sodium hydroxide, and then extracted with water. The organic phase is dried and evaporated to yield the crude piperonylamine.

-

Formation of the Isothiocyanate: The crude piperonylamine (1.0 g, 6.6 mmol) and pyridine (1.43 ml, 17.6 mmol) are dissolved in dichloromethane (5.0 ml). This solution is added dropwise to an ice-cooled mixture of triphosgene (0.801 g, 2.7 mmol) in dichloromethane (5.0 ml). The reaction mixture is stirred for 1 hour and then partitioned between cold 0.5 M sulfuric acid and dichloromethane. The organic phase is separated, dried over an anhydrous salt like sodium sulfate, and the solvent is evaporated to yield the crude 5-(isothiocyanatomethyl)-1,3-benzodioxole. Further purification can be achieved by column chromatography.

Caption: Synthetic workflow for this compound.

Spectral Characterization (Predicted)

¹H NMR (Predicted):

-

Aromatic Protons: Signals in the aromatic region (δ 6.7-6.9 ppm) corresponding to the three protons on the benzene ring.

-

Methylenedioxy Protons: A characteristic singlet at approximately δ 5.9-6.0 ppm for the -O-CH₂-O- group.

-

Benzylic Protons: A singlet for the -CH₂-NCS protons, expected to be in the range of δ 4.5-4.8 ppm.

¹³C NMR (Predicted):

-

Isothiocyanate Carbon (-N=C=S): A signal in the range of δ 130-140 ppm. This signal can sometimes be broad.

-

Aromatic Carbons: Signals in the aromatic region (δ 108-148 ppm).

-

Methylenedioxy Carbon: A signal around δ 101 ppm.

-

Benzylic Carbon: A signal for the -CH₂-NCS carbon at approximately δ 48-50 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

Isothiocyanate Stretch (-N=C=S): A strong, characteristic sharp absorption band in the region of 2050-2150 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretch (Methylenedioxy): Strong absorptions in the 1030-1250 cm⁻¹ region.

Mass Spectrometry (Predicted):

-

Molecular Ion Peak (M⁺): Expected at m/z = 193.

-

Major Fragmentation Pathways: Loss of the isothiocyanate group (-NCS), and fragmentation of the methylenedioxybenzyl moiety. A prominent peak at m/z 135 corresponding to the methylenedioxybenzyl cation is expected.

Biological Activities and Signaling Pathways (Based on Benzyl Isothiocyanate)

Extensive research on benzyl isothiocyanate (BITC), the parent compound lacking the methylenedioxy group, has revealed a wide range of anticancer activities. It is plausible that this compound shares some of these biological effects. The primary mechanisms of action attributed to BITC include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through the modulation of various signaling pathways.

Apoptosis Induction

BITC is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is often initiated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: BITC has been shown to induce apoptosis by generating reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[5] This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c and subsequent activation of caspases-9 and -3.[5]

-

Extrinsic Pathway: BITC can also trigger apoptosis through the upregulation of death receptors such as DR4 and DR5, leading to the activation of caspase-8 and the downstream caspase cascade.[5]

Caption: BITC-induced apoptosis signaling pathways.

Modulation of Key Signaling Pathways

BITC has been demonstrated to interfere with several critical signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/FOXO Pathway: BITC can suppress the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a crucial mediator of cell survival and proliferation.[6][7] Inhibition of this pathway leads to the activation of Forkhead box O (FOXO) transcription factors, which in turn upregulate pro-apoptotic proteins like Bim.[6]

Caption: Inhibition of the PI3K/Akt pathway by BITC.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is also modulated by BITC. Activation of JNK and p38, and inhibition of ERK, have been linked to BITC-induced apoptosis and cell cycle arrest.[8][9]

-

Wnt/β-catenin Pathway: BITC has been shown to suppress the Wnt/β-catenin signaling pathway, which is implicated in cancer cell proliferation and metastasis. This involves the upregulation of glycogen synthase kinase-3β (GSK-3β) and adenomatous polyposis coli (APC) proteins, leading to the downregulation of β-catenin.[10]

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. Based on the extensive research conducted on the closely related benzyl isothiocyanate, it is hypothesized that the introduction of the methylenedioxy group may modulate its biological activity, potentially enhancing its efficacy or altering its pharmacokinetic profile. Future research should focus on the specific synthesis, comprehensive spectral characterization, and in-depth biological evaluation of this compound to elucidate its precise mechanisms of action and to assess its therapeutic potential. The information provided in this guide serves as a foundational resource for researchers embarking on the study of this promising compound.

References

- 1. tandf.figshare.com [tandf.figshare.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 4. Piperonylamine synthesis - chemicalbook [chemicalbook.com]

- 5. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pancreatic tumor suppression by benzyl isothiocyanate is associated with inhibition of PI3K/AKT/FOXO pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzyl isothiocyanate (BITC) inhibits migration and invasion of human colon cancer HT29 cells by inhibiting matrix metalloproteinase-2/-9 and urokinase plasminogen (uPA) through PKC and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3,4-(Methylenedioxy)benzyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-(Methylenedioxy)benzyl isothiocyanate, also known as piperonyl isothiocyanate, is a naturally occurring organosulfur compound found in various cruciferous vegetables. Isothiocyanates as a class of compounds have garnered significant interest in the scientific community, particularly in the field of drug development, due to their potential chemopreventive and therapeutic properties. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, characterization data, and an exploration of its potential biological signaling pathways.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of its corresponding primary amine, 3,4-(methylenedioxy)benzylamine (piperonylamine), with a thiocarbonylating agent. Two primary methods are prevalent: the use of thiophosgene and the dithiocarbamate salt formation followed by decomposition.

Method 1: Reaction with Thiophosgene

The reaction of primary amines with thiophosgene is a classic and often high-yielding method for the synthesis of isothiocyanates.[1] This method involves the direct conversion of the amino group to the isothiocyanate functionality.

Experimental Protocol:

A detailed experimental protocol for this specific synthesis is adapted from general procedures for isothiocyanate synthesis using thiophosgene.[2]

-

Reaction Setup: In a well-ventilated fume hood, a solution of 3,4-(methylenedioxy)benzylamine (1 equivalent) in a suitable inert solvent, such as dichloromethane or chloroform, is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Addition of Thiophosgene: A solution of thiophosgene (1.1 equivalents) in the same solvent is added dropwise to the stirred amine solution. The reaction is typically carried out in the presence of a base, such as triethylamine or calcium carbonate, to neutralize the hydrogen chloride byproduct.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, the reaction mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Method 2: Dithiocarbamate Salt Formation and Decomposition

An alternative and often preferred method, due to the high toxicity of thiophosgene, involves the formation of a dithiocarbamate salt intermediate. This intermediate is then decomposed to the isothiocyanate using a variety of desulfurizing agents.[3] A one-pot synthesis under aqueous conditions has been developed for the preparation of various isothiocyanates and can be adapted for this synthesis.[2][4]

Experimental Protocol:

This protocol is based on a general and facile one-pot process for the preparation of isothiocyanates from amines under aqueous conditions.[2][4]

-

Dithiocarbamate Formation: To a flask containing a mixture of 3,4-(methylenedioxy)benzylamine (1 equivalent) and potassium carbonate (2 equivalents) in water, carbon disulfide (1.2 equivalents) is added dropwise at room temperature. The mixture is stirred until the formation of the dithiocarbamate salt is complete, as monitored by TLC.

-

Desulfurization: The reaction mixture is then cooled in an ice bath, and a solution of a desulfurizing agent, such as cyanuric chloride (0.5 equivalents) in dichloromethane, is added dropwise.

-

Reaction Completion and Workup: The mixture is stirred until the dithiocarbamate is fully converted to the isothiocyanate. The organic layer is then separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The resulting crude product is purified by column chromatography.

Data Presentation

Table 1: Reagents and Reaction Conditions for the Synthesis of this compound

| Method | Starting Material | Reagents | Solvent | Base | Desulfurizing Agent | Typical Yield (%) |

| Thiophosgene | 3,4-(Methylenedioxy)benzylamine | Thiophosgene | Dichloromethane | Triethylamine | - | High |

| Dithiocarbamate | 3,4-(Methylenedioxy)benzylamine | Carbon Disulfide | Water/Dichloromethane | Potassium Carbonate | Cyanuric Chloride | Good to High |

Table 2: Characterization Data for this compound

| Technique | Data |

| Molecular Formula | C₉H₇NO₂S[6] |

| Molecular Weight | 193.22 g/mol [6] |

| ¹H NMR | Predicted shifts based on similar structures: δ ~6.8-6.9 (m, 3H, Ar-H), ~5.9-6.0 (s, 2H, O-CH₂-O), ~4.6 (s, 2H, Ar-CH₂-NCS) |

| ¹³C NMR | Predicted shifts based on similar structures: δ ~148 (Ar-C-O), ~147 (Ar-C-O), ~130 (N=C=S), ~123 (Ar-C), ~109 (Ar-C), ~108 (Ar-C), ~101 (O-CH₂-O), ~49 (Ar-CH₂) |

| IR (cm⁻¹) | A characteristic strong, sharp absorption band for the isothiocyanate group (-N=C=S) is expected in the range of 2000-2200 cm⁻¹.[2] |

| Mass Spectrometry (m/z) | Expected molecular ion peak [M]⁺ at 193. |

Note: Specific spectral data for this compound was not found in the provided search results. The data presented is based on the known molecular formula and predicted chemical shifts and characteristic absorbances for similar structures.

Mandatory Visualization

Synthesis Workflow

Caption: Comparative workflow of two primary synthesis routes for this compound.

Potential Anticancer Signaling Pathways

The anticancer activities of the closely related benzyl isothiocyanate (BITC) have been studied, and it is plausible that this compound shares similar mechanisms of action. Several key signaling pathways have been identified as targets for BITC.[7][8][9][10][11]

Caption: Overview of potential signaling pathways modulated by this compound.

Conclusion

This technical guide outlines the primary synthetic routes to this compound, providing adaptable experimental protocols for its preparation. While specific quantitative and spectral data for this particular compound require further investigation, the information provided on analogous compounds offers a strong foundation for its characterization. The exploration of its potential anticancer signaling pathways, based on the well-studied benzyl isothiocyanate, highlights promising avenues for future research and drug development. This guide serves as a valuable resource for scientists and researchers interested in the synthesis and biological evaluation of this and other related isothiocyanates.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. chemicalpapers.com [chemicalpapers.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. BJOC - Search Results [beilstein-journals.org]

- 5. cbijournal.com [cbijournal.com]

- 6. This compound | 4430-47-1 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. parchem.com [parchem.com]

Unveiling the Aromatic Pungency: A Technical Guide to the Natural Sources of Benzyl Isothiocyanate

A comprehensive examination of the botanical origins, analytical methodologies, and biosynthetic pathways of benzyl isothiocyanate, a prominent member of the isothiocyanate family. This guide addresses the current scientific understanding of its natural occurrence, in light of the apparent absence of naturally occurring 3,4-(methylenedioxy)benzyl isothiocyanate.

Introduction:

This compound, also known as piperonyl isothiocyanate, is a compound of interest within the scientific community. However, an extensive review of the current scientific literature reveals no evidence of its natural occurrence in any plant species or other organisms. It is widely regarded as a synthetic compound. In contrast, the structurally related and well-documented benzyl isothiocyanate (BITC) is a significant secondary metabolite found in a variety of plants. This technical guide will provide an in-depth exploration of the natural sources, quantitative analysis, and extraction protocols for benzyl isothiocyanate, offering valuable insights for researchers, scientists, and drug development professionals.

Natural Sources of Benzyl Isothiocyanate

Benzyl isothiocyanate is primarily found in plants belonging to the families Brassicaceae and Caricaceae. It is not present in its free form within the intact plant tissue but exists as its precursor, a glucosinolate known as glucotropaeolin. When the plant material is crushed or damaged, the enzyme myrosinase comes into contact with glucotropaeolin, hydrolyzing it to produce benzyl isothiocyanate, glucose, and sulfate.

Key botanical sources rich in glucotropaeolin, and consequently producers of benzyl isothiocyanate, include:

-

Salvadora persica (Miswak or Pilu Tree): The roots of this tree are a particularly rich source of benzyl isothiocyanate and have been traditionally used for oral hygiene.[1][2][3]

-

Carica papaya (Papaya): The seeds of the papaya fruit contain significant amounts of glucotropaeolin, which yields benzyl isothiocyanate upon hydrolysis.[4][5]

-

Lepidium sativum (Garden Cress): This cruciferous vegetable is a known source of glucotropaeolin.[6][7]

-

Alliaria petiolata (Garlic Mustard): This invasive plant species also produces benzyl isothiocyanate.[4][5]

-

Cruciferous Vegetables: While many cruciferous vegetables are known for other isothiocyanates like sulforaphane, some, such as cabbage and Indian cress, also contain glucotropaeolin.[7]

Quantitative Analysis of Benzyl Isothiocyanate in Natural Sources

Accurate quantification of benzyl isothiocyanate in plant matrices is crucial for research and quality control. The following table summarizes quantitative data from various studies.

| Plant Source | Plant Part | Compound Quantified | Method of Analysis | Concentration | Reference |

| Salvadora persica | Callus Culture | Benzyl Isothiocyanate | Gas-Liquid Chromatography (GLC) | 29.88 µg/g dry weight | [8] |

| Lepidium sativum | Lyophilized Sprouts | Glucotropaeolin | High-Performance Liquid Chromatography (HPLC) | 57.4 ± 1.1 mg/g dry weight | [6] |

Experimental Protocols

Extraction of Benzyl Isothiocyanate from Salvadora persica

This protocol describes a common method for the extraction of benzyl isothiocyanate from plant material for subsequent analysis.

Materials:

-

Fresh or dried Salvadora persica root material

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Distilled water

-

Centrifuge

-

Shaker

-

Nitrogen gas supply

Procedure:

-

Sample Preparation: Weigh a known amount of crushed plant material (e.g., 250 mg).

-

Autolysis: Mix the plant material with distilled water (e.g., 15 ml) and allow it to stand overnight (approximately 17 hours) at room temperature (27±2°C) to facilitate the enzymatic hydrolysis of glucotropaeolin by myrosinase.[8]

-

Solvent Extraction: Add dichloromethane (e.g., 20 ml) to the mixture and shake vigorously for 30 minutes.[8]

-

Phase Separation: Centrifuge the mixture at 3500 rpm for 5 minutes to separate the organic and aqueous layers.[8]

-

Drying: Carefully collect the dichloromethane layer and dry it over anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the dried extract under a gentle stream of nitrogen gas to a final volume of 100 µl.[8]

-

Analysis: The concentrated extract is now ready for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column: High-performance fused silica linked 5% methyl silicon (30 m × 0.22 mm, 0.25 µM film thickness).[8]

Operating Conditions:

-

Oven Temperature Program: Initial temperature of 50°C, ramped to 280°C at a rate of 5°C/min, and held at 280°C for 5 minutes.[8]

-

Injector Temperature: 250°C.[8]

-

Detector Temperature: 280°C.[8]

-

Carrier Gas: Helium.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 30-600.

Quantification:

Quantification is achieved by creating a calibration curve with a certified standard of benzyl isothiocyanate. The concentration in the sample is then determined by comparing its peak area to the calibration curve.[8]

Biosynthesis and Bioactivity of Benzyl Isothiocyanate

The formation of benzyl isothiocyanate in plants is a well-defined enzymatic process. The following diagrams illustrate the biosynthetic pathway and a generalized workflow for its extraction and analysis.

Caption: Biosynthesis of Benzyl Isothiocyanate.

Caption: Extraction and Analysis Workflow for BITC.

Conclusion

While the natural occurrence of this compound remains unsubstantiated, its structural analog, benzyl isothiocyanate, is a well-characterized and significant natural product. Found predominantly in Salvadora persica, papaya seeds, and certain cruciferous vegetables, BITC is generated through the enzymatic hydrolysis of its glucosinolate precursor, glucotropaeolin. The methodologies for its extraction and quantitative analysis are well-established, providing a solid foundation for further research into its biological activities and potential applications. This guide serves as a technical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development, highlighting the importance of rigorous scientific investigation in the exploration of bioactive compounds.

References

- 1. Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Benzyl Isothiocyanate, a Major Component from the Roots of Salvadora Persica Is Highly Active against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 5. acs.org [acs.org]

- 6. Benzyl Isothiocyanate Produced by Garden Cress (Lepidium sativum) Prevents Accumulation of Hepatic Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. plantarchives.org [plantarchives.org]

- 8. researchgate.net [researchgate.net]

biological activity of 3,4-(methylenedioxy)benzyl isothiocyanate

An In-depth Technical Guide to the Biological Activity of Benzyl Isothiocyanate and its Derivatives

Disclaimer: This technical guide focuses primarily on the biological activities of benzyl isothiocyanate (BITC), the parent compound of the requested 3,4-(methylenedioxy)benzyl isothiocyanate. Extensive literature searches for "this compound" and its synonym "piperonyl isothiocyanate" yielded limited specific data on its biological activities. Therefore, this document provides a comprehensive overview of the well-researched BITC as a representative member of this class of compounds, which may serve as a valuable reference for researchers, scientists, and drug development professionals.

Introduction

Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables like broccoli, cabbage, and watercress. Benzyl isothiocyanate (BITC) is a prominent member of this family and has garnered significant scientific interest for its potent anticancer properties. Preclinical studies have demonstrated its efficacy in preventing and treating various cancers by modulating a wide array of cellular signaling pathways involved in apoptosis, cell cycle arrest, and metastasis. This guide provides a detailed overview of the biological activities of BITC, with a focus on its anticancer mechanisms, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Anticancer Activity of Benzyl Isothiocyanate

BITC exhibits significant growth-inhibitory and pro-apoptotic effects across a range of cancer cell lines. Its anticancer activity is multifaceted, involving the induction of cell cycle arrest and apoptosis, as well as the inhibition of cancer cell invasion and migration.

Quantitative Data on Anticancer Effects

The following table summarizes the cytotoxic effects of BITC on various human cancer cell lines.

| Cell Line | Cancer Type | Assay | IC50 / Concentration | Treatment Time | Reference |

| BxPC-3 | Pancreatic Cancer | MTT Assay | ~8 µM | Not Specified | |

| Capan-2 | Pancreatic Cancer | Not Specified | 10 µM | Not Specified | |

| SCC9 | Oral Squamous Cell Carcinoma | MTT Assay | 5 and 25 µM | 24 and 48 h | |

| AGS | Gastric Adenocarcinoma | MTT Assay | 1, 5, and 10 µM | 48 h | |

| Bel 7402 | Hepatocellular Carcinoma | Not Specified | 40 µM | 48 h | |

| HLE | Hepatocellular Carcinoma | Not Specified | 80 µM | 48 h | |

| L1210 | Murine Leukemia | Not Specified | 0.86 to 9.4 µM | Not Specified | |

| SKOV-3, 41-M, CHl, CHlcisR | Human Ovarian Carcinoma | Not Specified | 0.86 to 9.4 µM | Not Specified | |

| H-69 | Human Lung Tumor | Not Specified | 0.86 to 9.4 µM | Not Specified | |

| PC6/sens | Murine Plasmacytoma | Not Specified | 0.86 to 9.4 µM | Not Specified |

Mechanisms of Action

BITC exerts its anticancer effects through various mechanisms, primarily by inducing oxidative stress, which in turn triggers cell cycle arrest and apoptosis.

Induction of Apoptosis

BITC is a potent inducer of apoptosis in cancer cells through both intrinsic and extrinsic pathways.

-

Reactive Oxygen Species (ROS) Generation: BITC treatment leads to the generation of reactive oxygen species (ROS), which causes mitochondrial dysfunction. This is often initiated by the depletion of glutathione (GSH) levels.

-

Mitochondrial Pathway (Intrinsic): The increase in ROS disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. This event activates the caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death. The process is also regulated by the Bcl-2 family of proteins, with BITC increasing the Bax/Bcl-2 ratio.

-

Death Receptor Pathway (Extrinsic): BITC can also activate the extrinsic apoptotic pathway by upregulating the expression of death receptors like DR4 and DR5 on the cancer cell surface. This leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal.

-

PUMA-dependent pathway: In oral squamous cell carcinoma cells, BITC has been shown to induce apoptosis through the activation of the p53-upregulated modulator of apoptosis (PUMA).

The Core Mechanism of 3,4-(Methylenedioxy)benzyl Isothiocyanate: An In-depth Technical Guide

Disclaimer: Direct experimental data on 3,4-(methylenedioxy)benzyl isothiocyanate (MDB-ITC) is limited in publicly available scientific literature. This guide is constructed based on the well-documented mechanisms of its close structural analog, benzyl isothiocyanate (BITC), and the broader class of isothiocyanates (ITCs). The hypotheses regarding MDB-ITC's mechanism of action are inferred from these related compounds and await direct experimental validation.

Executive Summary

This compound (MDB-ITC) is a promising phytochemical belonging to the isothiocyanate (ITC) class of compounds. While specific research on MDB-ITC is nascent, the extensive investigation into its analog, benzyl isothiocyanate (BITC), provides a strong foundation for understanding its potential anticancer mechanisms. This technical guide synthesizes the current understanding of how ITCs, with a focus on BITC, exert their biological effects, which are presumed to be shared by MDB-ITC. The core mechanisms involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways, primarily through the generation of reactive oxygen species (ROS). This document provides a detailed overview of these processes, supported by quantitative data from BITC studies, experimental protocols, and visual diagrams of the implicated signaling pathways.

Introduction

Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are characterized by the N=C=S functional group. They have garnered significant attention for their chemopreventive and therapeutic properties. MDB-ITC, also known as piperonyl isothiocyanate, is distinguished by a 3,4-methylenedioxy substitution on the benzyl ring. This moiety is also found in other biologically active natural products. The primary mechanism of action for ITCs is believed to be their ability to induce cellular stress, leading to a cascade of events that culminate in cancer cell death.

Core Mechanisms of Action

The anticancer effects of ITCs are multifaceted and interconnected. The following sections detail the principal mechanisms, with the understanding that these are likely conserved for MDB-ITC.

Induction of Reactive Oxygen Species (ROS)

A central event in the mechanism of action of ITCs is the generation of reactive oxygen species (ROS) within cancer cells.[1] This increase in intracellular ROS creates a state of oxidative stress, which can damage cellular components such as DNA, proteins, and lipids, ultimately triggering apoptotic pathways.[2] The pro-oxidant effect of ITCs appears to be selective for cancer cells, which often have a compromised antioxidant defense system compared to normal cells.

Apoptosis Induction

ITCs are potent inducers of apoptosis, or programmed cell death, in a variety of cancer cell lines. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: ITC-induced ROS production leads to mitochondrial dysfunction. This includes the disruption of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[2] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[3] The balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is also shifted in favor of apoptosis.[2]

-

Extrinsic Pathway: Some studies on ITCs have shown an upregulation of death receptors, such as DR4 and DR5, on the cancer cell surface. This sensitization of cells to extrinsic death signals can further amplify the apoptotic response.

Cell Cycle Arrest

ITCs can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[3] This prevents the cells from dividing and allows time for DNA repair or, if the damage is too severe, the initiation of apoptosis. The arrest is often associated with the downregulation of key cell cycle regulatory proteins, such as cyclin B1 and Cdc25C.[3]

Modulation of Signaling Pathways

ITCs have been shown to modulate several critical signaling pathways that are often dysregulated in cancer.

-

NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation, cell survival, and proliferation. ITCs can inhibit the activation of the NF-κB pathway, thereby reducing the expression of its downstream anti-apoptotic and pro-proliferative target genes.[4]

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is constitutively activated in many cancers and promotes tumor growth and survival. ITCs have been demonstrated to suppress STAT3 activation, contributing to their anticancer effects.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathways are involved in regulating a wide range of cellular processes. ITCs can modulate MAPK signaling, often leading to the activation of pro-apoptotic JNK and p38 pathways.[2]

Quantitative Data (Based on Benzyl Isothiocyanate - BITC)

The following tables summarize quantitative data from studies on BITC, which can serve as a proxy for the potential potency of MDB-ITC.

Table 1: IC50 Values of Benzyl Isothiocyanate (BITC) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| PC-3 | Prostate Cancer | ~15 | 24 |

| BxPC-3 | Pancreatic Cancer | ~10 | 24 |

| Panc-1 | Pancreatic Cancer | ~12 | 24 |

| A549 | Lung Cancer | ~20 | 48 |

| HCT116 | Colon Cancer | ~10 | 24 |

Data compiled from various in vitro studies.

Table 2: Effect of Benzyl Isothiocyanate (BITC) on Apoptosis and Cell Cycle

| Cell Line | Concentration (µM) | Parameter Measured | Result |

| PC-3 | 10 | % Apoptotic Cells | Significant increase after 24h |

| BxPC-3 | 10 | G2/M Phase Arrest | Significant increase after 24h |

| A549 | 20 | Caspase-3 Activity | Significant increase after 48h |

Data represents typical findings from flow cytometry and caspase activity assays.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of ITCs.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., MDB-ITC) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells.

Protocol:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry (PI Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA histogram.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Protocol:

-

Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a specific primary antibody overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Overview of the proposed mechanism of action for MDB-ITC.

Caption: Intrinsic apoptosis pathway induced by MDB-ITC.

Caption: General experimental workflow for studying MDB-ITC's effects.

Conclusion and Future Directions

While direct evidence is still needed, the established mechanisms of action for benzyl isothiocyanate and other ITCs provide a robust framework for understanding the potential of this compound as an anticancer agent. The core mechanisms likely involve the induction of ROS-mediated apoptosis, cell cycle arrest at the G2/M phase, and the inhibition of pro-survival signaling pathways such as NF-κB and STAT3.

Future research should focus on validating these hypothesized mechanisms specifically for MDB-ITC. This includes conducting comprehensive in vitro studies to determine its IC50 values across a panel of cancer cell lines, confirming its effects on apoptosis and the cell cycle, and elucidating its precise impact on key signaling molecules. Furthermore, in vivo studies in animal models are crucial to assess the efficacy, safety, and pharmacokinetic profile of MDB-ITC, which will be essential for its potential translation into a clinical setting. The unique 3,4-methylenedioxy moiety may confer distinct properties to MDB-ITC compared to other ITCs, warranting dedicated investigation.

References

- 1. Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. redalyc.org [redalyc.org]

- 3. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3,4-Methylenedioxybenzyl Isothiocyanate (CAS 4430-47-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3,4-Methylenedioxybenzyl Isothiocyanate (CAS 4430-47-1), a compound of significant interest in the fields of medicinal chemistry and drug development. This document details its physicochemical properties, synthesis, analytical data, and biological activities, with a focus on its potential as an antimicrobial and anti-inflammatory agent. Detailed experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and application.

Chemical Identity and Physicochemical Properties

Chemical Name: 3,4-Methylenedioxybenzyl isothiocyanate Synonyms: 5-(Isothiocyanatomethyl)-1,3-benzodioxole, Piperonyl isothiocyanate CAS Number: 4430-47-1 Molecular Formula: C₉H₇NO₂S Molecular Weight: 193.22 g/mol

The structural and key physicochemical properties of 3,4-Methylenedioxybenzyl Isothiocyanate are summarized in the table below.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [Commercial supplier data] |

| Boiling Point | 139-140 °C at 1 mmHg | [Thermo Fisher Scientific] |

| Density | 1.32 g/cm³ | [Thermo Fisher Scientific] |

| Refractive Index | 1.615 | [Thermo Fisher Scientific] |

| Solubility | Hydrolyzes in water. Soluble in organic solvents such as dichloromethane and acetone. | [Thermo Fisher Scientific] |

| Stability | Moisture-sensitive. | [Thermo Fisher Scientific] |

Synthesis and Characterization

Synthesis Protocol

A common and effective method for the synthesis of 3,4-Methylenedioxybenzyl Isothiocyanate is from the corresponding primary amine, piperonylamine (3,4-methylenedioxybenzylamine), using thiophosgene or a thiophosgene equivalent. A representative protocol is detailed below.

Experimental Workflow: Synthesis of 3,4-Methylenedioxybenzyl Isothiocyanate

Caption: General workflow for the synthesis of 3,4-Methylenedioxybenzyl isothiocyanate.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperonylamine (1.0 equivalent) in dichloromethane (CH₂Cl₂). Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to create a biphasic system. Cool the mixture to 0°C in an ice bath.

-

Thiophosgene Addition: While stirring vigorously, slowly add a solution of thiophosgene (1.1 equivalents) in CH₂Cl₂ to the reaction mixture. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield 3,4-Methylenedioxybenzyl Isothiocyanate as a pale yellow oil.

Analytical Data

The structure and purity of the synthesized 3,4-Methylenedioxybenzyl Isothiocyanate can be confirmed by various analytical techniques.

| Analytical Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ ~6.8 (m, 3H, Ar-H), 5.95 (s, 2H, O-CH₂-O), 4.6 (s, 2H, Ar-CH₂-NCS) |

| ¹³C NMR (CDCl₃) | δ ~148, 147, 130 (Ar-C), 122, 109, 108 (Ar-C), 101 (O-CH₂-O), 49 (Ar-CH₂) |

| FT-IR (neat) | ~2185-2040 cm⁻¹ (strong, sharp, -N=C=S stretch), ~1500, 1450 cm⁻¹ (C=C aromatic stretch) |

| Mass Spectrometry (EI) | m/z 193 (M⁺), 135 ([M-NCS]⁺), 77 |

Biological Activity and Mechanism of Action

3,4-Methylenedioxybenzyl Isothiocyanate, as a member of the isothiocyanate family, exhibits a range of biological activities, primarily attributed to the electrophilic nature of the -N=C=S group, which can react with nucleophilic cellular targets.

Antimicrobial Activity

Isothiocyanates are known for their broad-spectrum antimicrobial properties. 3,4-Methylenedioxybenzyl Isothiocyanate is effective against various bacteria, including pathogenic strains.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

-

Preparation of Test Compound: Prepare a stock solution of 3,4-Methylenedioxybenzyl Isothiocyanate in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

-

Preparation of Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Incubation: Inoculate the wells containing the serially diluted compound with the bacterial suspension. Include positive (bacteria in broth) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Inhibition of NF-κB Signaling

A key mechanism underlying the anti-inflammatory effects of many isothiocyanates is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central regulator of inflammation.

Signaling Pathway: NF-κB Activation and Inhibition by Isothiocyanates

Caption: Simplified NF-κB signaling pathway and the inhibitory action of 3,4-Methylenedioxybenzyl Isothiocyanate.

Experimental Protocol: NF-κB Luciferase Reporter Assay

Workflow for NF-κB Luciferase Reporter Assay

Caption: Workflow for the NF-κB luciferase reporter assay.

Detailed Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T, HeLa) and transfect with a luciferase reporter plasmid containing NF-κB response elements.

-

Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 3,4-Methylenedioxybenzyl Isothiocyanate for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a defined period (e.g., 6-8 hours).

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol. A decrease in luminescence in treated cells compared to stimulated controls indicates inhibition of NF-κB activity.

Anticancer Activity

Isothiocyanates, including benzyl isothiocyanate derivatives, have demonstrated anticancer properties through various mechanisms, including induction of apoptosis and inhibition of cell proliferation.

Experimental Protocol: MTT Cell Viability Assay

Workflow for MTT Assay

References

An In-depth Technical Guide to 3,4-(Methylenedioxy)benzyl Isothiocyanate

This technical guide provides a comprehensive overview of 3,4-(methylenedioxy)benzyl isothiocyanate, also known as piperonyl isothiocyanate. It covers its chemical properties, synthesis, and known biological activities, with a focus on its potential applications in research and drug development. While specific research on this derivative is limited, this guide draws upon the extensive studies conducted on its parent compound, benzyl isothiocyanate (BITC), to infer its likely mechanisms of action and experimental considerations.

Core Molecular and Chemical Properties

This compound is an aromatic isothiocyanate characterized by a benzyl group substituted with a methylenedioxy ring and a reactive isothiocyanate (-N=C=S) functional group.

| Property | Value | Citations |

| Molecular Weight | 193.22 g/mol | [1] |

| Molecular Formula | C₉H₇NO₂S | [1] |

| CAS Number | 4430-47-1 | [1] |

| Synonyms | Piperonyl isothiocyanate | |

| 5-(Isothiocyanatomethyl)-1,3-benzodioxole |

Synthesis of Isothiocyanates

Experimental Protocol: General Synthesis from a Primary Amine

A common and effective method involves the in-situ generation of a dithiocarbamate salt from a primary amine and carbon disulfide, followed by decomposition to the isothiocyanate.

Materials:

-

3,4-(Methylenedioxy)benzylamine (or other primary amine)

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable base

-

Tosyl chloride (TsCl) or another desulfurizing agent

-

Organic solvent (e.g., dichloromethane, chloroform)

-

Water

Procedure:

-

Dissolve the primary amine (1 equivalent) and triethylamine (2 equivalents) in an organic solvent.

-

Cool the mixture in an ice bath.

-

Add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at room temperature for 1-2 hours to form the dithiocarbamate salt.

-

To the resulting mixture, add a desulfurizing agent such as tosyl chloride (1.1 equivalents).

-

Continue stirring at room temperature until the reaction is complete (monitored by thin-layer chromatography).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure isothiocyanate.

This protocol is a general guideline, and optimization of reagents, solvents, and reaction times may be necessary for specific substrates.

Biological Activity and Potential Therapeutic Applications

Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables, and they are known for their potent biological activities.[2][3][4] Benzyl isothiocyanate (BITC), the parent compound of the title molecule, has been extensively studied for its anticancer and antimicrobial properties.[5][6][7][8] It is plausible that this compound shares many of these characteristics due to the presence of the core BITC structure.

Anticancer Activity

Preclinical studies have demonstrated that BITC exhibits significant anticancer effects across a wide range of malignancies, including breast, prostate, lung, pancreatic, and oral cancers.[6][9][10][11][12] The primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation, invasion, and angiogenesis.[3][13][14]

Key Anticancer Mechanisms of Benzyl Isothiocyanates:

-

Induction of Apoptosis: BITC can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][15][16] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades.[10][15]

-

Cell Cycle Arrest: BITC has been shown to cause cell cycle arrest, often at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[17]

-

Inhibition of Signaling Pathways: BITC can modulate various signaling pathways that are crucial for cancer cell survival and growth, such as the NF-κB, STAT3, and mTOR pathways.[7][10][18]

-

Induction of Autophagy: In some cancer cell types, BITC has been observed to induce autophagy, a cellular self-degradation process that can either promote cell survival or lead to cell death depending on the context.[7][18]

The following table summarizes the effective concentrations of BITC in various cancer cell lines as reported in the literature.

| Cancer Type | Cell Line(s) | Effective Concentration (µM) | Observed Effects | Citations |

| Oral Squamous Cell Carcinoma | SCC9 | 5 - 25 | Inhibition of cell viability, induction of apoptosis | [9] |

| Anaplastic Thyroid Cancer | CAL-62, 8505C | 10 - 40 | Inhibition of cell proliferation | [7] |

| Gastric Adenocarcinoma | AGS | 1 - 10 | Decreased cell viability, induction of apoptosis | [15] |

| Prostate Cancer | 22RV1 | IC₅₀ ~34 µM | Antiproliferative activity | [19] |

| Breast Cancer | 4T1-Luc | 1 - 40 | Inhibition of cell proliferation | [17] |

Antimicrobial Activity

Aromatic isothiocyanates, including BITC, have demonstrated notable antimicrobial properties.[20] They are particularly effective against certain Gram-negative bacteria.[20] The proposed mechanism of action involves disruption of the bacterial cell membrane.

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways affected by benzyl isothiocyanates and a general workflow for assessing the compound's biological activity.

Signaling Pathways

Caption: BITC-induced apoptosis signaling pathway.

Caption: Inhibition of the mTOR pathway by BITC leading to autophagy.

Experimental Workflow

References

- 1. This compound | 4430-47-1 [chemicalbook.com]

- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Benzyl Isothiocyanate on Anaplastic Thyroid Cancer Evaluated by Network Pharmacology Combined with Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzyl Isothiocyanate (BITC) Induces Reactive Oxygen Species-dependent Repression of STAT3 Protein by Down-regulation of Specificity Proteins in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzyl isothiocyanate: double trouble for breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protective Effect of Isothiocyanates from Cruciferous Vegetables on Breast Cancer: Epidemiological and Preclinical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.monash.edu [research.monash.edu]

- 15. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. phcog.com [phcog.com]

- 17. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Benzyl isothiocyanate induces protective autophagy in human prostate cancer cells via inhibition of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The Emergence of a Potential Anticancer Agent: A Technical Overview of 3,4-(Methylenedioxy)benzyl Isothiocyanate

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, and biological activities of 3,4-(methylenedioxy)benzyl isothiocyanate. While the initial discovery of this specific isothiocyanate is not extensively documented in readily available literature, its structural similarity to the well-studied benzyl isothiocyanate (BITC) suggests a significant potential in anticancer research. This document outlines the probable synthetic routes, summarizes the extensive biological data of the closely related BITC, and details the experimental protocols utilized in its evaluation, providing a foundational resource for further investigation into this promising compound.

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables, such as broccoli, cabbage, and watercress.[1] They are renowned for their potential chemopreventive and therapeutic properties. Among them, benzyl isothiocyanate (BITC) has been the subject of numerous studies demonstrating its efficacy against various cancers.[2] This technical guide focuses on a specific analogue, this compound (CAS 4430-47-1), a compound that incorporates the biologically active 1,3-benzodioxole moiety. This structural feature is present in numerous biologically active compounds and may enhance the pharmacological profile of the isothiocyanate.

Synthesis of this compound

While a specific seminal paper on the first synthesis of this compound is not readily identifiable, its synthesis can be reliably achieved through established methods for isothiocyanate formation. A general and widely applicable method involves the reaction of the corresponding primary amine with a thiocarbonylating agent.

General Synthetic Protocol

A plausible and efficient method for the synthesis of this compound involves the reaction of 3,4-(methylenedioxy)benzylamine with carbon disulfide in the presence of a base, followed by the addition of an activating agent to facilitate the elimination of hydrogen sulfide.

Experimental Protocol:

-

Dithiocarbamate Salt Formation: To a solution of 3,4-(methylenedioxy)benzylamine (1 equivalent) in a suitable solvent such as dichloromethane or a biphasic system of water and an organic solvent, add carbon disulfide (1.1-1.5 equivalents).

-

Base Addition: A base, such as aqueous sodium hydroxide or triethylamine (2 equivalents), is added to the mixture, and it is stirred vigorously at room temperature for 1-3 hours to form the corresponding dithiocarbamate salt.

-

Thiophosgenation or Oxidative Desulfurization: The dithiocarbamate salt is then converted to the isothiocyanate. This can be achieved by several methods:

-

Reaction with Phosgene or a Phosgene Equivalent: Treatment with a reagent like thiophosgene or triphosgene will yield the isothiocyanate.

-

Oxidative Desulfurization: Alternatively, an oxidizing agent such as sodium hypochlorite or hydrogen peroxide can be used to induce the formation of the isothiocyanate.

-

-

Work-up and Purification: The reaction mixture is then worked up by extraction with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Biological Activities and Mechanism of Action (Based on Benzyl Isothiocyanate Data)

Extensive research on benzyl isothiocyanate (BITC) provides a strong foundation for predicting the biological activities of its 3,4-methylenedioxy analogue. BITC exhibits potent anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3][4]

Anticancer Activity

BITC has demonstrated significant cytotoxicity against a wide range of cancer cell lines.[5] The following table summarizes the inhibitory concentrations (IC50) of BITC in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MIA PaCa-2/GemR | Gemcitabine-Resistant Pancreatic Cancer | ~10 | |

| 4T1-Luc | Murine Mammary Carcinoma | 5-40 (concentration-dependent) | [6] |

| SCC9 | Oral Squamous Cell Carcinoma | 5-25 (concentration-dependent) | [4] |

| PC-3 | Prostate Cancer | Not specified | [7] |

| Capan-2 | Pancreatic Cancer | Not specified |

Signaling Pathways Modulated by Benzyl Isothiocyanate

BITC has been shown to modulate several key signaling pathways involved in cancer progression. Understanding these pathways is crucial for the rational design of novel anticancer therapies.

BITC treatment leads to an increase in reactive oxygen species (ROS) production in mitochondria, which in turn triggers the intrinsic apoptotic pathway.[8] This involves the activation of caspase-9 and caspase-3, leading to programmed cell death.[8]

BITC has been shown to suppress the development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin signaling pathway.[6] It upregulates the activity of glycogen synthase kinase-3β (GSK-3β) and adenomatous polyposis coli (APC), leading to the downregulation of β-catenin expression.[6]

BITC can induce apoptosis and cell cycle arrest by activating the mitogen-activated protein kinase (MAPK) family members (ERK, JNK, and p38) and inhibiting the PI3K/Akt signaling pathway.[1][9] The generation of ROS often plays a key role in initiating these signaling cascades.[1]

Experimental Protocols for Biological Assays

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer effects of compounds like BITC.

Cell Viability Assay (MTT Assay)

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Protocol:

-

Cell Treatment: Treat cells with the test compound at the desired concentration for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Protocol:

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

While the specific discovery of this compound is not prominently documented, its synthesis is readily achievable through standard chemical methods. The extensive body of research on the closely related benzyl isothiocyanate strongly suggests that the 3,4-methylenedioxy analogue holds significant promise as a subject for anticancer drug discovery and development. Its potential to modulate key signaling pathways involved in cancer progression warrants further in-depth investigation. This technical guide provides a solid foundation of synthetic strategies, predicted biological activities, and detailed experimental protocols to facilitate future research in this area.

References

- 1. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.monash.edu [research.monash.edu]

- 4. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzyl isothiocyanate induces protective autophagy in human prostate cancer cells via inhibition of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phcog.com [phcog.com]

- 9. Benzyl isothiocyanate triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 3,4-(Methylenedioxy)benzyl Isothiocyanate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-(Methylenedioxy)benzyl isothiocyanate (MDB-ITC), also known as piperonyl isothiocyanate (PITC), is a naturally occurring organosulfur compound found in certain cruciferous vegetables. As a member of the isothiocyanate (ITC) family, which includes well-studied compounds like sulforaphane and phenethyl isothiocyanate (PEITC), MDB-ITC is gaining attention for its significant biological activities, particularly its potent anticancer properties. This technical guide provides a comprehensive review of the current literature on MDB-ITC, focusing on its chemical properties, synthesis, biological activities, and underlying mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a resource for researchers in oncology and drug development.

Introduction

Isothiocyanates (ITCs) are a class of phytochemicals renowned for their chemopreventive and therapeutic effects. These compounds are derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites present in Brassicaceae plants. The general structure, R–N=C=S, allows for a wide range of biological activities, including antimicrobial, anti-inflammatory, and potent anticancer effects. The anticancer mechanisms of ITCs are multifaceted, involving the modulation of carcinogen metabolism, induction of cell cycle arrest, and promotion of apoptosis. While compounds like benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) have been extensively studied, MDB-ITC presents a unique structural variation with promising, yet less explored, therapeutic potential.

Chemical Properties and Synthesis

MDB-ITC is characterized by a benzyl isothiocyanate core with a methylenedioxy bridge attached to the 3 and 4 positions of the benzene ring.

-

Chemical Formula: C₉H₇NO₂S

-

Molecular Weight: 193.22 g/mol

-

CAS Number: 4430-47-1

-

Appearance: Liquid

-

Boiling Point: 139-140°C at 1 mmHg

-

Density: 1.32 g/mL

-

Solubility: Hydrolyzes in water.

-

Storage: Should be stored in a cool, dry, and well-ventilated place, away from moisture, alcohols, and amines.

General Synthesis of Isothiocyanates

The synthesis of isothiocyanates from primary amines is a well-established area of organic chemistry. Several methods exist, with the choice depending on the specific amine substrate and desired scale.

Method 1: Dithiocarbamate Salt Decomposition This is a common and versatile method. A primary amine is reacted with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine, potassium carbonate) to form an intermediate dithiocarbamate salt. This salt is then treated with a desulfurylating agent to yield the isothiocyanate. A variety of reagents can be used for the decomposition step, including tosyl chloride, cyanuric chloride, or even oxidizing agents under specific conditions.

Method 2: Reaction with Thiophosgene or its Equivalents The classical approach involves the reaction of a primary amine with the highly toxic and volatile thiophosgene (CSCl₂). Due to safety concerns, various "thiocarbonyl transfer" reagents have been developed as safer alternatives, such as 1,1'-thiocarbonyldiimidazole (TCDI) or phenyl chlorothionoformate.

Experimental Protocol: One-Pot Synthesis from an Amine This protocol is adapted from a general procedure for the synthesis of aryl isothiocyanates.

-

Reaction Setup: To a mixture of 3,4-(methylenedioxy)benzylamine (1 equivalent) and potassium carbonate (2 equivalents) in 20 mL of water, add carbon disulfide (1.2 equivalents) dropwise over 20-30 minutes at room temperature.

-

Dithiocarbamate Formation: Stir the mixture for several hours. Monitor the reaction for the complete consumption of the starting amine using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Desulfurylation: Cool the reaction mixture to 0°C. Add a solution of cyanuric chloride (0.5 equivalents) in 15 mL of dichloromethane (CH₂Cl₂) dropwise.

-

Reaction Completion: After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.

-

Workup and Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Biological Activities and Mechanism of Action

The primary focus of MDB-ITC research has been its anticancer activity, demonstrated across various cancer cell lines. Its mechanism of action aligns with other ITCs, primarily involving the induction of apoptosis and inhibition of critical cell survival pathways.

Anticancer Activity

MDB-ITC has been shown to inhibit the proliferation and induce apoptosis in human lung, colorectal, and breast cancer cells. Its efficacy is comparable to, and in some cases greater than, other known isothiocyanates.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | Reference |

| A549 | Lung Adenocarcinoma | 5.3 ± 0.4 | (Wu et al., 2010) |

| H1299 | Non-Small Cell Lung Cancer | 6.2 ± 0.5 | (Wu et al., 2010) |

| HT-29 | Colorectal Adenocarcinoma | 4.8 ± 0.3 | (Wu et al., 2010) |

| MCF-7 | Breast Adenocarcinoma | 7.5 ± 0.6 | (Wu et al., 2010) |

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. MDB-ITC induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This is characterized by nuclear condensation, DNA fragmentation, and the activation of caspases.

-

Mitochondrial Pathway: MDB-ITC treatment leads to a change in the ratio of Bcl-2 family proteins, specifically a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.

-

Caspase Activation: The activation of caspase-3 is a central event in apoptosis, leading to the cleavage of key cellular proteins, such as poly (ADP-ribose) polymerase (PARP), and ultimately, cell death.

Inhibition of PI3K/Akt Signaling Pathway